

Application Notes and Protocols for Pasireotide (SOM230) Administration in Mice

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Compound of Interest

Compound Name: ML230

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These application notes provide detailed protocols for the administration of Pasireotide (SOM230) to mice for research purposes. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Pasireotide, also known as SOM230, is a synthetic somatostatin analog.^[1] It is a multi-receptor ligand with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5.^{[2][3]} This broad receptor profile gives Pasireotide a unique and potent antisecretory and antiproliferative activity.^[4] Notably, it has a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide.^{[1][5]} Pasireotide has been shown to be effective in reducing hormone secretion and inhibiting tumor growth in various mouse models, making it a valuable tool for preclinical research in areas such as neuroendocrine tumors and Cushing's disease.^{[2][4][6]}

Mechanism of Action

Pasireotide mimics the effects of natural somatostatin.^[1] By binding to its receptors, it inhibits the secretion of various hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), and adrenocorticotrophic hormone (ACTH).^{[2][5][7]} The activation of somatostatin receptors by Pasireotide triggers downstream signaling pathways that lead to the inhibition of hormone release and cell proliferation.^[8] For instance, in the context of Cushing's disease, Pasireotide's binding to SSTR5 on pituitary adenomas inhibits ACTH secretion, leading to reduced cortisol production.^[9]

Data Presentation

Table 1: Summary of Pasireotide Dosing and Administration in Mice

Mouse Model	Pasireotide Formulation	Dosage	Administration Route	Frequency	Key Findings	Reference
MEN1 (Neuroendocrine Tumors)	Long-Acting Release (LAR)	40 mg/kg	Intramuscular (IM)	Monthly	Increased survival, reduced tumor progression.	[4]
MEN1 (Pancreatic Neuroendocrine Tumors)	Long-Acting Release (LAR)	160 mg/kg	Subcutaneous (SC)	Monthly	Improved survival, reduced serum insulin.	[10]
Mammary Hyperplasia Model (Rats)	Not Specified	Not Specified	Not Specified	Not Specified	Prevented GH and estradiol-induced mammary hyperplasia.	[11]
General Toxicity Studies	Not Specified	0.5, 1.0, 2.5 mg/kg/day	Subcutaneous (SC)	Daily	No carcinogenic potential identified.	[12] [13]
Pharmacodynamic Study (Rats)	Long-Acting Release (LAR)	4, 8, and 80 mg/kg	Subcutaneous (SC)	Single dose	Dose-dependent inhibition of IGF-1.	[14]

Table 2: Effects of Pasireotide on Hormone Levels and Tumor Volume

Parameter	Mouse/Rat Model	Treatment	Result	Reference
Survival Rate	MEN1 Mice	40 mg/kg Pasireotide LAR IM monthly	80.9% survival in treated mice vs. 65.2% in control at 21 months.	[4]
Serum Insulin	MEN1 Mice with PNETs	160 mg/kg Pasireotide LAR SC monthly	Significant reduction in serum insulin levels.	[10]
IGF-1 Levels	Rats	Single 4, 8, and 80 mg/kg Pasireotide LAR SC	Peak inhibition to 44%, 22%, and 18% of control, respectively.	[14]
Growth Hormone (GH)	Patients with Acromegaly	Pasireotide LAR	Significant reduction in GH levels.	[15] [16] [17]
Tumor Volume	Patients with Acromegaly	Pasireotide LAR	Reduction in tumor volume.	[16] [17]

Experimental Protocols

Protocol 1: Subcutaneous (SC) Administration of Pasireotide

This protocol is suitable for the administration of short-acting Pasireotide formulations.

Materials:

- Pasireotide (SOM230)
- Sterile saline (0.9%) or other appropriate vehicle

- Sterile syringes (0.5-1 mL)
- Sterile needles (25-27 gauge)
- 70% Isopropyl alcohol pads
- Animal scale
- Sharps container

Procedure:

- Preparation of Pasireotide Solution:
 - Warm the vehicle to room temperature.
 - Reconstitute or dilute the Pasireotide to the desired concentration using sterile saline. The final concentration should be calculated to deliver the required dose in a volume of 5-10 mL/kg.
- Animal Preparation:
 - Weigh the mouse to accurately calculate the injection volume.
 - Restrain the mouse by scruffing the loose skin over the neck and shoulders.[\[18\]](#)
- Injection:
 - Disinfect the injection site (e.g., the flank or the area between the shoulder blades) with an alcohol pad.
 - Create a tent of skin at the injection site.
 - Insert the needle at the base of the tent, parallel to the body.[\[19\]](#)
 - Gently pull back the plunger to ensure the needle is not in a blood vessel.
 - Inject the solution slowly.

- Withdraw the needle and apply gentle pressure to the injection site if necessary.
- Post-Injection Monitoring:
 - Monitor the mouse for any adverse reactions at the injection site, such as swelling or irritation.
 - Record the injection details in the experimental log.

Protocol 2: Intramuscular (IM) Administration of Pasireotide-LAR

This protocol is for the administration of the long-acting release (LAR) formulation of Pasireotide. This should be performed by trained personnel.[\[13\]](#)

Materials:

- Pasireotide-LAR vial (containing powder)
- Provided diluent
- Vial adapter and syringe for reconstitution
- Sterile injection needle (e.g., 20 gauge)
- 70% Isopropyl alcohol pads
- Anesthetic (if required for proper restraint)
- Animal scale
- Sharps container

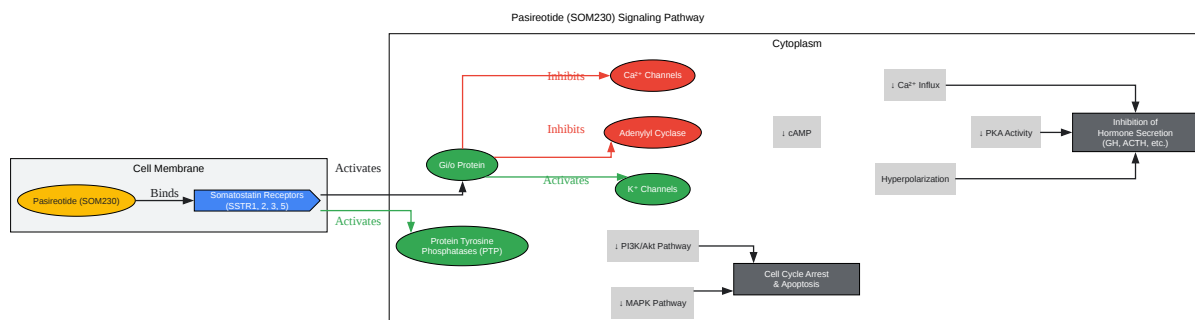
Procedure:

- Reconstitution of Pasireotide-LAR:
 - Follow the manufacturer's instructions for reconstituting the Pasireotide-LAR powder with the provided diluent. This typically involves attaching the vial adapter and slowly injecting

the diluent into the vial, followed by gentle swirling or rolling to ensure complete suspension. Do not shake vigorously.

- The entire contents should be administered immediately after reconstitution.[13]
- Animal Preparation:
 - Weigh the mouse to determine the correct dosage.
 - Anesthetize the mouse if necessary to ensure proper and safe injection into the muscle.
- Injection:
 - Select the injection site, typically the gluteal muscle in the hind limb.[13]
 - Disinfect the site with an alcohol pad.
 - Insert the needle deep into the muscle.
 - Aspirate to check for blood. If blood appears, withdraw and re-insert in a different location.
 - Inject the suspension slowly and steadily.
- Post-Injection Care:
 - Monitor the mouse during recovery from anesthesia.
 - Observe the injection site for any signs of inflammation or discomfort over the following days.

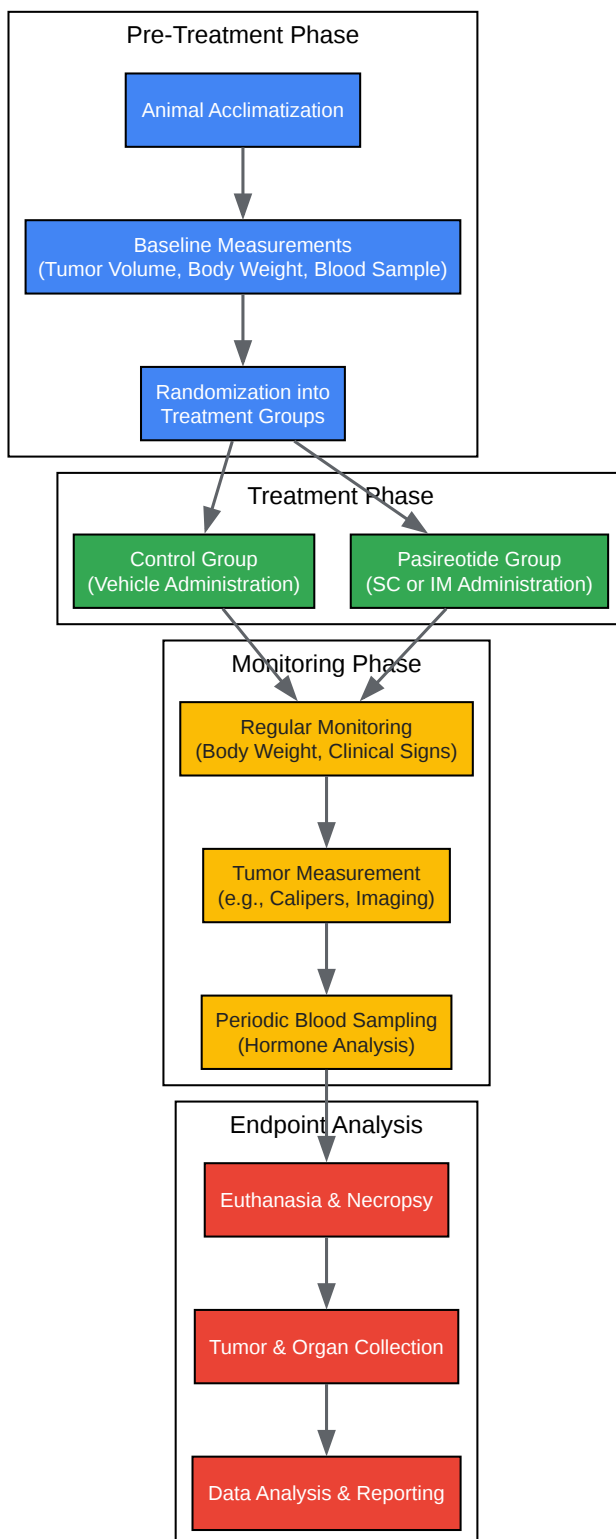
Visualizations



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Caption: Pasireotide signaling pathway.

Experimental Workflow for Pasireotide Efficacy Study in Mice

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Caption: Workflow for a Pasireotide efficacy study.

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